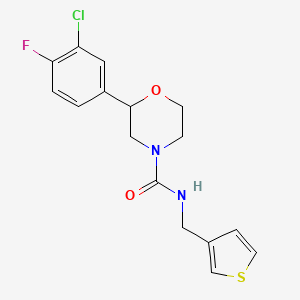
2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide, also known as CFMTI, is a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a crucial role in regulating various cellular processes, including circadian rhythms, Wnt signaling, and DNA damage response. CFMTI has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and circadian rhythm disorders.
Mecanismo De Acción
2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide is a potent and selective inhibitor of CK1δ. CK1δ is a serine/threonine kinase that plays a crucial role in regulating various cellular processes, including circadian rhythms, Wnt signaling, and DNA damage response. 2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide binds to the ATP-binding site of CK1δ and inhibits its kinase activity. By inhibiting CK1δ, 2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide regulates various cellular processes, including circadian rhythms, Wnt signaling, and DNA damage response.
Biochemical and Physiological Effects
2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been shown to have various biochemical and physiological effects, including the regulation of circadian rhythms, the inhibition of the Wnt/β-catenin signaling pathway, and the regulation of DNA damage response. In animal models, 2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been shown to improve the sleep-wake cycle and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for CK1δ, its ability to regulate various cellular processes, and its potential therapeutic applications in cancer, neurological disorders, and circadian rhythm disorders. However, 2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at higher concentrations.
Direcciones Futuras
2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has several potential future directions, including its further development as a therapeutic agent for cancer, neurological disorders, and circadian rhythm disorders. 2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide may also be used as a tool compound to study the role of CK1δ in various cellular processes. Furthermore, the development of more potent and selective inhibitors of CK1δ may lead to the discovery of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-(3-chloro-4-fluorophenyl) acetic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with thiophen-3-ylmethylamine to form the corresponding amide. The amide is then reacted with morpholine-4-carboxylic acid to form the final product, 2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide. The overall yield of the synthesis is approximately 25%.
Aplicaciones Científicas De Investigación
2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and circadian rhythm disorders. In cancer, CK1δ has been shown to play a crucial role in regulating the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various types of cancer. 2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inhibiting the Wnt/β-catenin signaling pathway. In neurological disorders, CK1δ has been shown to regulate the circadian rhythms and the sleep-wake cycle. 2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been shown to improve the sleep-wake cycle in animal models of neurological disorders. In circadian rhythm disorders, 2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been shown to regulate the circadian rhythms by inhibiting CK1δ.
Propiedades
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2S/c17-13-7-12(1-2-14(13)18)15-9-20(4-5-22-15)16(21)19-8-11-3-6-23-10-11/h1-3,6-7,10,15H,4-5,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAKCMZZXYRILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CSC=C2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

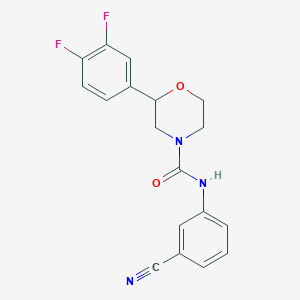
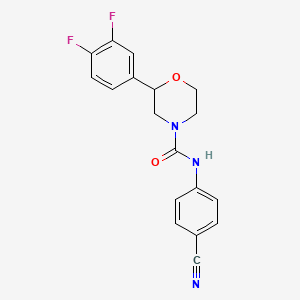
![N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide](/img/structure/B6627511.png)
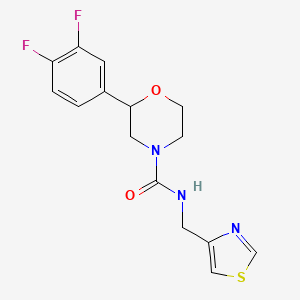
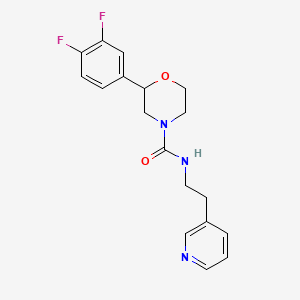

![2-(3,4-difluorophenyl)-N-[(1-methylimidazol-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B6627537.png)
![(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanone](/img/structure/B6627544.png)
![3-[3-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B6627547.png)
![N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B6627549.png)
![[5-(Benzenesulfonylmethyl)furan-2-yl]-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)methanone](/img/structure/B6627557.png)
![2-(3,4-difluorophenyl)-N-[[4-(methylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide](/img/structure/B6627590.png)
![2-(3,4-difluorophenyl)-N-[2-(1-methylpyrazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627600.png)
![2-(3,4-difluorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627612.png)